![molecular formula C24H14Br2S3 B12577668 2,2'-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene) CAS No. 494841-49-5](/img/structure/B12577668.png)
2,2'-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene) is a complex organic compound with the molecular formula C24H14Br2S3. It is characterized by the presence of thiophene and bromine groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene) typically involves the reaction of 2,5-dibromothiophene with a phenylene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene) involves its interaction with specific molecular targets. The thiophene and bromine groups play a crucial role in its reactivity and binding to target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene) can be compared with other similar compounds, such as:
2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-chlorothiophene): Similar structure but with chlorine atoms instead of bromine.
2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-iodothiophene): Similar structure but with iodine atoms instead of bromine.
2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-fluorothiophene): Similar structure but with fluorine atoms instead of bromine.
The uniqueness of 2,2’-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene) lies in its specific reactivity and applications, which are influenced by the presence of bromine atoms .
Properties
CAS No. |
494841-49-5 |
|---|---|
Molecular Formula |
C24H14Br2S3 |
Molecular Weight |
558.4 g/mol |
IUPAC Name |
2,5-bis[4-(5-bromothiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C24H14Br2S3/c25-23-13-11-21(28-23)17-5-1-15(2-6-17)19-9-10-20(27-19)16-3-7-18(8-4-16)22-12-14-24(26)29-22/h1-14H |
InChI Key |
UHBUMZNMBGTHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(S5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


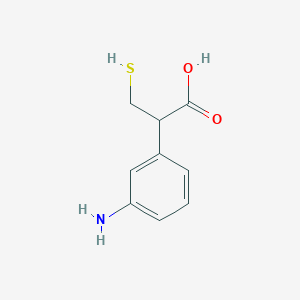

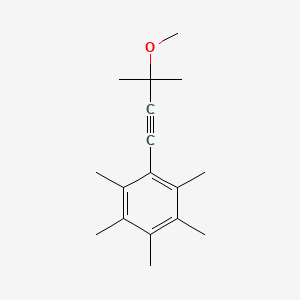
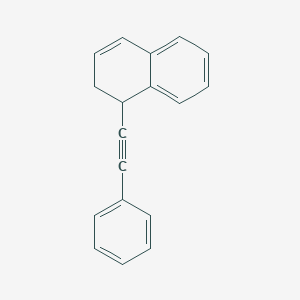
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
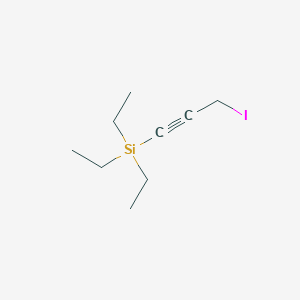
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
![5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione](/img/structure/B12577622.png)
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
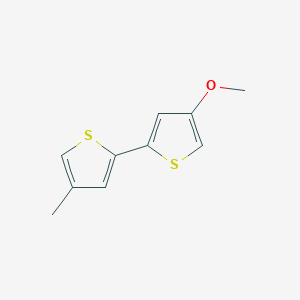
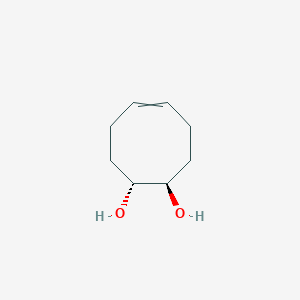
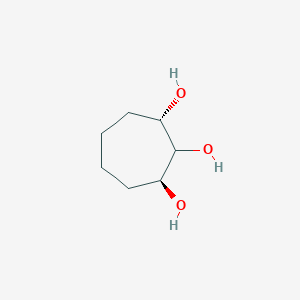
![3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro-](/img/structure/B12577651.png)
